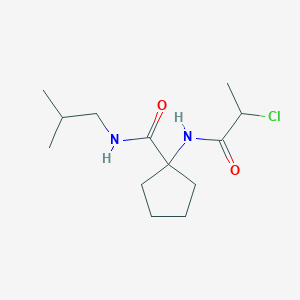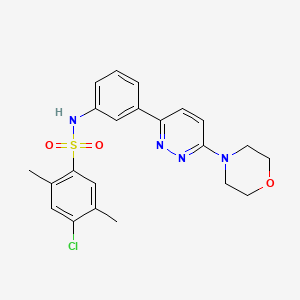![molecular formula C24H39Cl3N12S2 B2411615 bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride CAS No. 2097937-51-2](/img/structure/B2411615.png)
bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride is a multifaceted compound with intriguing applications across various scientific disciplines. With a complex structure, it offers versatility in chemical synthesis, reactivity, and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride involves several steps:
Base Pyrazolo[3,4-d]pyrimidin-1-yl Synthesis: : This starts with the construction of the pyrazolo[3,4-d]pyrimidin-1-yl core, which can be achieved through the cyclization of suitable precursors under controlled conditions.
Substituent Introduction: : The methylsulfanyl and pyrrolidin-1-yl substituents are introduced via nucleophilic substitution reactions, typically using corresponding halides or sulfonates.
Final Assembly: : The ethan-1-amine moieties are attached through nucleophilic addition or substitution reactions, followed by conversion to the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced in large-scale reactors with stringent control over temperature, pressure, and reactant concentrations to ensure high purity and yield. The use of automated systems for monitoring and adjusting reaction parameters is standard practice.
化学反応の分析
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: : Reductive amination can modify the pyrrolidin-1-yl group.
Substitution: : Various nucleophilic or electrophilic substitution reactions can further derivatize the compound.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, sodium periodate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products from these reactions include sulfoxides, sulfones, secondary or tertiary amines, and various substituted derivatives.
科学的研究の応用
This compound finds usage in:
Chemistry: : As a building block for more complex molecules, especially in medicinal chemistry.
Biology: : In cellular assays to study specific signaling pathways due to its structural resemblance to biologically active molecules.
Medicine: : As a potential therapeutic agent due to its ability to modulate enzymatic activities or receptor interactions.
Industry: : In the development of specialty chemicals and materials with unique properties.
作用機序
Mechanism: The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, altering their function.
Molecular Targets and Pathways
Enzymes: : It may inhibit or activate enzymes by mimicking natural substrates or binding at allosteric sites.
Receptors: : Can act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the ethan-1-amine moieties, making it less versatile.
Bis(2-[6-methylthio-4-pyrrolidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethylamine): : Structurally similar but with differing substituent positions and chain lengths.
4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidines: : Common scaffold in medicinal chemistry with a variety of substitutions.
Uniqueness: The unique combination of functional groups in bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride grants it a distinctive chemical reactivity and a broad range of applications that are not easily matched by similar compounds.
And there you have it: a deep dive into the multifaceted world of this compound. This compound certainly holds a lot of potential across various fields! What aspect do you find most intriguing?
特性
IUPAC Name |
2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18N6S.3ClH/c2*1-19-12-15-10(17-5-2-3-6-17)9-8-14-18(7-4-13)11(9)16-12;;;/h2*8H,2-7,13H2,1H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJOZFMFYRYQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39Cl3N12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)
![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)


![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)
